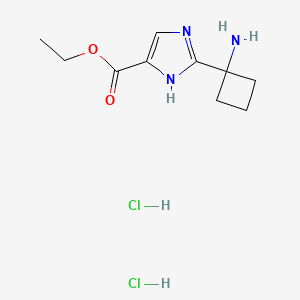
ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride (ECDI) is an organic compound composed of two imidazole molecules, an aminocyclobutane group, and two chloride ions. It is a white, crystalline solid that is soluble in water and organic solvents. ECDI is used in a variety of scientific and medical applications, including drug discovery and synthesis, cell biology, and biochemistry.
Applications De Recherche Scientifique
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride has many applications in scientific research. It is used as a reagent in organic synthesis and as a ligand in drug discovery and synthesis. In cell biology, this compound is used as a probe to study protein-protein interactions and to identify protein-ligand complexes. In biochemistry, it is used to study enzyme kinetics and to analyze enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride is not fully understood. However, it is believed that the imidazole groups of this compound interact with the amino acid residues of proteins, forming a complex that is stabilized by hydrogen bonding and van der Waals forces. The aminocyclobutane group of this compound is thought to form hydrogen bonds with the amino acid residues of proteins, while the chloride ions interact with the carboxyl groups of proteins.
Biochemical and Physiological Effects
This compound has been shown to bind to a variety of proteins, including enzymes and receptors, and to modulate their activity. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. In vivo studies have demonstrated that this compound can modulate the activity of receptors involved in the regulation of cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent that is easy to synthesize and store. It is also soluble in water and organic solvents, making it suitable for a variety of applications. However, this compound has some limitations. It is not very stable in aqueous solutions, and it can be toxic if ingested.
Orientations Futures
The potential applications of ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride are vast, and there are many future directions to explore. These include the development of new synthesis methods, the use of this compound as a probe to study protein-protein interactions, the use of this compound to modulate the activity of enzymes and receptors, and the use of this compound in drug discovery and synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as to develop strategies to reduce its toxicity.
Méthodes De Synthèse
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride can be synthesized through a two-step process. The first step involves the reaction of 1-aminocyclobutane-1-carboxylic acid and ethyl imidazole-4-carboxylate in the presence of an acid catalyst. This reaction yields ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate. The second step involves the addition of hydrochloric acid to the reaction mixture, which yields this compound.
Propriétés
IUPAC Name |
ethyl 2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-8(14)7-6-12-9(13-7)10(11)4-3-5-10;;/h6H,2-5,11H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRUPAJQMBHXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C2(CCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
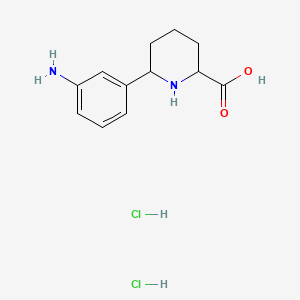
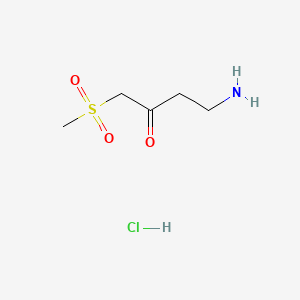
![7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride](/img/structure/B6607635.png)
![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607646.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)

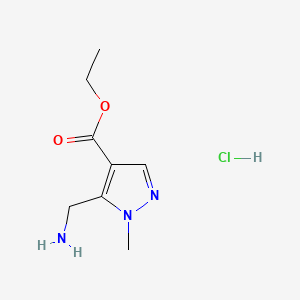
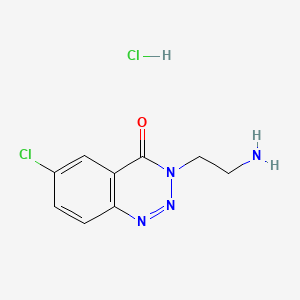

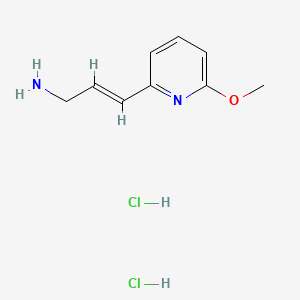
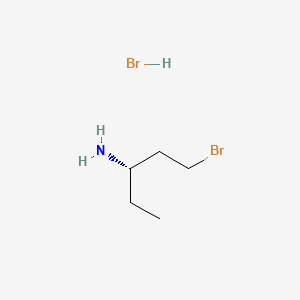

![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
